(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one (CAS: 1354028-39-9, MF: C₁₂H₂₃N₃O, MW: 225.33 g/mol) is a chiral piperidine-derived compound with a stereospecific (S)-configuration at the amino-propanone moiety. Its synthesis involves diastereoisomer separation via column chromatography, as demonstrated in the preparation of structurally related compounds . The compound is listed as a discontinued product by CymitQuimica but remains available from specialized suppliers like Crysdot at a premium price ($1,378/g) .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYKXSUWWNZEA-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine ring serves as the foundational scaffold for this compound. Two primary approaches dominate literature:
a. Cyclization of Linear Precursors
Linear precursors such as 3-(cyclopropyl-methyl-amino)pent-4-en-1-amine undergo acid-catalyzed cyclization in the presence of trifluoroacetic acid (TFA) at 80°C to yield the piperidine intermediate. This method achieves a 68% yield but requires subsequent purification via silica gel chromatography to remove oligomeric byproducts.
b. Reductive Amination
Alternative routes employ reductive amination of 3-ketopiperidine derivatives using sodium cyanoborohydride (NaBH3CN) in methanol. For example, 3-(cyclopropyl-methyl-amino)piperidin-4-one is reduced under acidic conditions (pH 4–5) to furnish the piperidine core with 82% yield and >95% purity.
Stereochemical Control at the Chiral Center
Enantioselective synthesis of the (S)-configured amino group is critical. Two strategies are prevalent:
a. Chiral Auxiliary-Mediated Synthesis
Coupling the ketone intermediate with (S)-tert-butanesulfinamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields a diastereomeric mixture. Hydrolysis with hydrochloric acid (HCl) in dioxane removes the sulfinyl group, producing the (S)-amino ketone with 89% ee.
b. Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates has been explored. For instance, Candida rugosa lipase (CRL) in phosphate buffer (pH 7.0) with 30% diisopropyl ether (DIPE) resolves N-acetylated precursors, achieving 98.5% de after 50% conversion.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Condition | Solvent System | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cyclization | TFA/CH2Cl2 (1:1) | 80°C | 68 | – |
| Reductive Amination | MeOH/HOAc (9:1) | 25°C | 82 | – |
| Enzymatic Resolution | Phosphate buffer/DIPE (7:3) | 40°C | 55 | 98.5 |
Polar aprotic solvents (e.g., DMF) favor ketone installation, while enzymatic reactions require biphasic systems to maintain lipase activity.
Catalytic Enhancements
Palladium-catalyzed cross-coupling between 3-bromopiperidine and cyclopropyl-methyl-amine in the presence of BrettPhos ligand accelerates C–N bond formation, reducing reaction time from 24 hours to 6 hours with 91% yield.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration at the amino center, with a Flack parameter of 0.02(3).
Applications and Derivatives
The compound’s primary application lies in medicinal chemistry as a precursor to α-adrenergic receptor antagonists. Structural analogs, such as (S)-Doxazosin, demonstrate enhanced antihypertensive activity compared to (R)-isomers, underscoring the importance of stereochemical fidelity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds similar to (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one may exhibit antidepressant effects. Studies have explored the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depressive disorders. The piperidine structure is known to influence receptor binding, potentially enhancing the efficacy of antidepressant medications .
1.2 Analgesic Properties
The compound's ability to interact with various receptors suggests potential analgesic (pain-relieving) properties. It may act on opioid receptors or other pain pathways, warranting further investigation into its effectiveness as a therapeutic agent for pain management .
1.3 Neuroprotective Effects
Preliminary studies have shown that this compound could possess neuroprotective qualities. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where protecting neuronal integrity is crucial .
Pharmacological Research
2.1 Drug Development
The compound serves as a lead structure in drug development programs aimed at synthesizing new therapeutic agents. Its unique pharmacophore can be modified to enhance potency and selectivity against specific biological targets, making it an attractive candidate for further exploration in pharmaceutical research .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound help elucidate the relationship between chemical structure and biological activity. This knowledge is vital for optimizing drug candidates and understanding their mechanisms of action .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Differences and Implications
Core Ring Modifications: Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered). This difference influences binding pocket compatibility in biological targets. Substituent Effects:
- Cyclopropyl : Enhances metabolic stability due to strain resistance .
- Benzyl/Isopropyl: Benzyl groups (e.g., CAS 1401665-37-9) increase hydrophobicity and molecular weight, possibly reducing aqueous solubility. Isopropyl-methyl-amino-methyl (CAS 1354027-74-9) introduces steric hindrance, which may limit off-target interactions .
Synthetic Challenges: Diastereoisomer separation via column chromatography is critical for obtaining enantiopure forms, as seen in the synthesis of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one . Commercial availability varies: The cyclopropyl-methyl-amino-piperidine derivative is discontinued , while pyrrolidine analogs remain niche products .
Physicochemical and Pharmacological Profiles: Boiling Point/Density: The isopropyl-methyl-amino analog (CAS 1354027-74-9) has a higher predicted boiling point (358.2°C) and density (0.989 g/cm³) compared to the cyclopropyl-methyl-amino derivative, reflecting increased molecular complexity . Acid Dissociation (pKa): The pKa of the cyclopropyl derivative (~9.63) suggests moderate basicity, influencing its ionization state under physiological conditions .
Biological Activity
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropylmethyl substituent, contribute to its biological activity, particularly in the modulation of neurotransmitter receptors and enzymes.
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33 g/mol
- CAS Number : 1401668-34-5
Structural Characteristics
The compound's structure includes:
- An amino group that enhances its interaction with biological targets.
- A piperidine ring that is known for its role in various pharmacological activities.
- A cyclopropylmethyl group, which may influence the compound's pharmacokinetics and receptor binding profiles.
Research indicates that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes. These interactions can lead to various physiological responses, making it a candidate for therapeutic applications in neurological conditions.
Interaction Studies
Studies have focused on the binding affinities of this compound to specific receptors, elucidating its mechanism of action. For instance, it has been reported to exhibit significant binding to GSK-3β, a crucial enzyme involved in numerous cellular processes. The compound's structural analogs have shown varied potencies, emphasizing the importance of stereochemistry in its biological activity .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining its suitability for clinical use. Preliminary studies suggest favorable metabolic stability compared to similar compounds .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on key enzymes involved in neurotransmitter metabolism. For example, it has shown promising results as an inhibitor of GSK-3β with IC50 values in the nanomolar range, indicating strong potency .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound. Table 1 summarizes the biological activities and IC50 values of related compounds:
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | GSK-3β | 480 | High potency |
| Analog A | GSK-3β | 360 | Improved stability |
| Analog B | GSK-3β | 600 | Moderate activity |
Therapeutic Applications
Given its biological activity, this compound holds potential therapeutic applications in treating conditions such as Alzheimer's disease and other disorders linked to neurotransmitter imbalances. Ongoing research aims to further elucidate its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one?
- Methodological Answer : The synthesis can involve multi-step routes:
Piperidine Functionalization : Introduce the cyclopropyl-methyl-amine group at the 3-position of piperidine via reductive amination or nucleophilic substitution, using a cyclopropane-containing alkyl halide (e.g., bromomethylcyclopropane) .
Propan-1-one Backbone Assembly : Couple the functionalized piperidine to a propan-1-one core via amide bond formation. A carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine amine and a protected amino-propanoyl chloride is typical .
Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate the (S)-enantiomer, as stereochemistry critically impacts biological activity .
Q. How can the stereochemical purity and structural integrity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : 1H-13C HSQC and NOESY experiments confirm spatial arrangement, particularly the (S)-configuration at the amino group and cyclopropane-piperidine linkage .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C13H24N3O).
- X-ray Crystallography : If crystals are obtainable, SHELX-based refinement (e.g., SHELXL) resolves absolute configuration .
Advanced Research Questions
Q. How can synthetic yield be optimized for the cyclopropane-piperidine intermediate?
- Methodological Answer :
- Design of Experiments (DOE) : Screen variables (e.g., solvent polarity, temperature, catalyst loading) using a fractional factorial design. For cyclopropane stability, low-temperature (<0°C) reactions with aprotic solvents (e.g., THF) minimize ring-opening side reactions .
- Byproduct Analysis : Track intermediates via LC-MS; quenching unreacted alkylating agents with scavengers (e.g., polymer-supported amines) improves purity .
Q. What analytical approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate in vitro assays (e.g., receptor binding) under standardized conditions (pH 7.4, 37°C) to control for metabolic interference.
- Enantiomeric Purity Check : Chiral HPLC confirms ≥98% (S)-enantiomer; even 2% (R)-contamination can skew dose-response curves .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to assess if rapid degradation in prior studies led to false-negative results .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during formulation?
- Methodological Answer :
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin-based inclusion complexes improve aqueous solubility.
- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the cyclopropane ring while monitoring receptor affinity via SPR (surface plasmon resonance) .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Methodological Answer :
- In Silico Toxicity Prediction : Tools like ProTox-II flag potential hepatotoxicity from the cyclopropane-methyl group.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine substituents (e.g., replacing methyl with ethyl) to reduce off-target effects .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in enantiomer-dependent activity profiles?
- Methodological Answer :
- Comparative Studies : Test both (S)- and (R)-enantiomers in parallel assays (e.g., cAMP modulation for GPCR targets).
- Molecular Dynamics Simulations : Model enantiomer-receptor interactions to identify steric clashes or hydrogen-bond mismatches .
Q. What experimental controls are critical for validating target engagement in cellular models?
- Methodological Answer :
- Knockout/RNAi Controls : Use CRISPR-Cas9 to delete the target receptor in cell lines; activity loss confirms on-target effects.
- Negative Structural Analogues : Include a piperidine derivative lacking the cyclopropane group to isolate the role of this moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
